N,N'-Dimethylsulfamide
Overview
Description
Synthesis Analysis
N,N'-Dimethylsulfamide is a byproduct formed through the application and microbial degradation of tolylfluanide. Its synthesis in the environment primarily stems from these processes, leading to its ubiquity in certain aquatic environments. Traditional water treatment methods have been found inadequate in removing DMS, indicating a persistence that complicates water purification efforts (Schmidt & Brauch, 2008).
Molecular Structure Analysis
The molecular structure of N,N'-Dimethylsulfamide and its derivatives plays a critical role in determining its chemical behavior and interactions. The structure-related studies, particularly involving quantum chemical computations and stopped-flow experiments, have shed light on the mechanisms through which DMS transforms into NDMA, particularly highlighting the role of bromide-catalyzed pathways and the formation of various intermediates during ozonation (Trogolo et al., 2015).
Chemical Reactions and Properties
The chemical behavior of N,N'-Dimethylsulfamide, especially in water treatment contexts, has been the subject of various studies. Its reaction with ozone, in the presence of bromide ions, leads to the formation of NDMA, a process catalyzed by the formation of hypobromous acid (HOBr) and subsequent reactions with DMS. This process, along with the reactions leading to NDMA formation and the role of hypochlorous acid in converting DMS to other degradation products, has been detailed, providing a comprehensive view of its reactivity under different conditions (von Gunten et al., 2010).
Physical Properties Analysis
The physical properties of N,N'-Dimethylsulfamide, including its solvation behavior in mixtures with other solvents such as dimethylsulfoxide (DMSO) and N-methylformamide (NMF), have been explored through neutron diffraction and computer simulation studies. These investigations reveal insights into the solute-solvent interactions and the structure of solutions containing DMS, highlighting the formation of stable dimers and organized solvation shells (Cordeiro & Soper, 2013).
Chemical Properties Analysis
The conversion of DMS to NDMA during ozonation, particularly in the presence of bromide, exemplifies its significant chemical property. The detailed mechanism involving the bromide-catalyzed pathway provides a clear understanding of the conditions under which NDMA formation is favored, including the role of HOBr and the subsequent transformation steps leading to NDMA. This understanding is pivotal for developing strategies to mitigate NDMA formation in water treatment processes (Trogolo et al., 2015).
Scientific Research Applications
Detection and Quantification in Water
A study by Kowal et al. (2009) developed a method for detecting and quantifying N,N-dimethylsulfamide (DMS) in water. This method, based on ultraperformance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS), is efficient for analyzing DMS in various water sources like drinking water, surface water, and groundwater. The procedure is fast, sensitive, and robust, making it suitable for routine laboratory work and economic for large-scale analysis (Kowal et al., 2009).
Role in NDMA Formation in Water Treatment
Research by Schmidt and Brauch (2008) and von Gunten et al. (2010) explored the transformation of DMS during drinking water treatment, particularly its role in forming N-nitrosodimethylamine (NDMA), a carcinogen. These studies highlighted that DMS is not effectively removed by conventional water treatment methods and can be converted to NDMA during ozonation. This transformation is catalyzed by bromide and is a significant concern in water treatment processes (Schmidt & Brauch, 2008); (von Gunten et al., 2010).
Computational Chemistry Insights
Trogolo et al. (2015) used computational chemistry methods to study the transformation of DMS into NDMA during the ozonation of bromine-containing drinking water. The study provides insights into the reactive intermediates and the mechanism of NDMA formation, which are challenging to examine through experimental methods alone (Trogolo et al., 2015).
Role in Synthesis of Heterocyclic Compounds
Gaber et al. (2017) reviewed the utility of N,N-dimethyl analogues like N,N-dimethyl enaminones as building blocks for synthesizing a wide range of heterocyclic compounds. These compounds are of biological interest and can lead to new classes of biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).
Impact on Micellization in Solvents
Dey et al. (2017) conducted a study on the impact of solvents like N,N-dimethylformamide on the micellization process of different surfactants. This research is relevant in the fields of chemistry, industry, and pharmaceuticals, providing valuable information on the behavior of surfactants in the presence of different solvents (Dey et al., 2017).
Safety And Hazards
DMS is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N-(methylsulfamoyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S/c1-3-7(5,6)4-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNVFBHILRFQJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177027 | |
Record name | Dimethyl-diamine-sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethylsulfamide | |
CAS RN |
22504-72-9 | |
Record name | N,N′-Dimethylsulfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22504-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl-diamine-sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Dimethylsulfamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl-diamine-sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethylsulphamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N′-Dimethylsulfamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN7DQ6WZ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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